molecular formula C10H10F2O2 B2837451 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one CAS No. 571158-90-2

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one

Cat. No.: B2837451
CAS No.: 571158-90-2
M. Wt: 200.185
InChI Key: ALAHRPOVQLLMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one typically involves the introduction of the difluoromethoxy group onto a suitable precursor. One common method is the difluoromethylation of a phenolic compound followed by subsequent functional group transformations. The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: It may be explored for its potential therapeutic properties, including its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethoxy)-5-methylphenyl]ethan-1-one: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-[2-(Methoxy)-5-methylphenyl]ethan-1-one: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAHRPOVQLLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571158-90-2
Record name 1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.